molecular formula C15H22O3 B14663833 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate CAS No. 42926-50-1

2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate

Cat. No.: B14663833
CAS No.: 42926-50-1
M. Wt: 250.33 g/mol
InChI Key: IJOHRMCEDZASLA-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzenecarboperoxoate, featuring a 2,4,4-trimethylpentan-2-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate typically involves the reaction of benzenecarboperoxoic acid with 2,4,4-trimethylpentan-2-ol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzenecarboperoxoate derivatives.

    Reduction: Reduction reactions can convert the compound into benzenecarboperoxoate alcohols.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Scientific Research Applications

2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that modify the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate: Known for its unique structure and reactivity.

    This compound derivatives: These compounds share similar structural features but differ in their functional groups and reactivity.

    Benzenecarboperoxoate analogs: Compounds with similar core structures but different substituents on the benzene ring.

Uniqueness

This compound stands out due to its specific combination of the 2,4,4-trimethylpentan-2-yl group and the benzenecarboperoxoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

42926-50-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2,4,4-trimethylpentan-2-yl benzenecarboperoxoate

InChI

InChI=1S/C15H22O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

IJOHRMCEDZASLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)OOC(=O)C1=CC=CC=C1

Origin of Product

United States

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